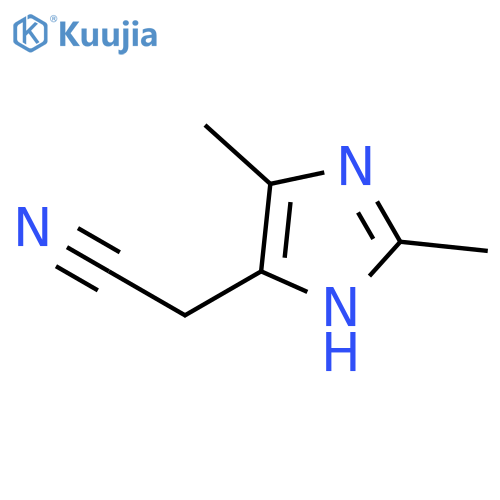Cas no 76238-21-6 (2-(2,5-dimethyl-1H-imidazol-4-yl)acetonitrile)

76238-21-6 structure
商品名:2-(2,5-dimethyl-1H-imidazol-4-yl)acetonitrile
CAS番号:76238-21-6
MF:C7H9N3
メガワット:135.166460752487
MDL:MFCD26938910
CID:5227573
2-(2,5-dimethyl-1H-imidazol-4-yl)acetonitrile 化学的及び物理的性質
名前と識別子
-
- 1H-Imidazole-5-acetonitrile, 2,4-dimethyl-
- 2-(2,5-dimethyl-1H-imidazol-4-yl)acetonitrile
-
- MDL: MFCD26938910
- インチ: 1S/C7H9N3/c1-5-7(3-4-8)10-6(2)9-5/h3H2,1-2H3,(H,9,10)
- InChIKey: IIDTYRHFMGWLOA-UHFFFAOYSA-N
- ほほえんだ: C1(C)NC(CC#N)=C(C)N=1
2-(2,5-dimethyl-1H-imidazol-4-yl)acetonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-323246-2.5g |
2-(2,5-dimethyl-1H-imidazol-4-yl)acetonitrile |
76238-21-6 | 2.5g |
$2451.0 | 2023-09-04 | ||
| Enamine | EN300-323246-10.0g |
2-(2,5-dimethyl-1H-imidazol-4-yl)acetonitrile |
76238-21-6 | 10.0g |
$3904.0 | 2023-02-24 | ||
| Enamine | EN300-323246-5g |
2-(2,5-dimethyl-1H-imidazol-4-yl)acetonitrile |
76238-21-6 | 5g |
$3104.0 | 2023-09-04 | ||
| Enamine | EN300-323246-5.0g |
2-(2,5-dimethyl-1H-imidazol-4-yl)acetonitrile |
76238-21-6 | 5.0g |
$3104.0 | 2023-02-24 | ||
| Enamine | EN300-323246-10g |
2-(2,5-dimethyl-1H-imidazol-4-yl)acetonitrile |
76238-21-6 | 10g |
$3904.0 | 2023-09-04 | ||
| Enamine | EN300-323246-1g |
2-(2,5-dimethyl-1H-imidazol-4-yl)acetonitrile |
76238-21-6 | 1g |
$1183.0 | 2023-09-04 | ||
| Enamine | EN300-323246-1.0g |
2-(2,5-dimethyl-1H-imidazol-4-yl)acetonitrile |
76238-21-6 | 1.0g |
$1183.0 | 2023-02-24 |
2-(2,5-dimethyl-1H-imidazol-4-yl)acetonitrile 関連文献
-
Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479
-
Fred Wudl Energy Environ. Sci., 2013,6, 392-406
-
Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661
76238-21-6 (2-(2,5-dimethyl-1H-imidazol-4-yl)acetonitrile) 関連製品
- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)
- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)
- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)
- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)
- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)
- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)
- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)
- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)
- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)
- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)
推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
